molecular formula C23H14N2O4S B2705348 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-41-3

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2705348
CAS RN: 361478-41-3
M. Wt: 414.44
InChI Key: AOHJAWXNYZPYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzo[d]thiazol-2-yl moiety, which is a heterocyclic compound that is often found in various bioactive molecules . It also contains a 4H-chromene-2-carboxamide moiety, which is a type of oxygen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Unfortunately, without more specific information, it’s difficult to predict the exact reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its melting point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds have shown promising anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Anti-Inflammatory Properties

Benzothiazole derivatives have been studied for their anti-inflammatory properties . In a study, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed excellent COX-2 SI values and demonstrated significant inhibition of albumin denaturation .

Antimicrobial Activity

Benzothiazole derivatives have been studied for their antimicrobial properties . One study found that a compound possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring had potent inhibitory activity .

Anticancer Activity

Benzothiazole derivatives have been studied for their potential anticancer activity . Some compounds showed potent antitumor activities against various cancer cell lines .

Optical Material Applications

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers, which include benzothiazole derivatives, have been studied as optical materials .

QSAR Modeling

Benzothiazole derivatives have been used in QSAR (Quantitative Structure-Activity Relationship) modeling . This methodology provides a foundation to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression .

Enzyme Inhibitors

Benzothiazole derivatives have been used as enzyme inhibitors . They have been studied for their potential to inhibit various enzymes, contributing to their broad range of biological activities .

Electroluminescent Devices

The benzothiazole ring system is widely used in electroluminescent devices due to its high pharmaceutical and biological activity . This makes it a valuable component in the development of new technologies .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as the development of new synthetic methods for its preparation .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O4S/c26-17-11-13(9-10-15(17)23-25-16-6-2-4-8-21(16)30-23)24-22(28)20-12-18(27)14-5-1-3-7-19(14)29-20/h1-12,26H,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHJAWXNYZPYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.